molecular formula C21H19N3O B226669 4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

Cat. No. B226669
M. Wt: 329.4 g/mol
InChI Key: DAXPVBSBIYJPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol, also known as MPIP, is a synthetic compound that has gained significant interest in scientific research. This compound belongs to the class of imidazopyridines and has been found to have potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is not fully understood. However, it has been suggested that 4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis. 4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and can inhibit the growth of tumors in vivo. 4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, 4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has been shown to have neuroprotective effects and can prevent the death of neurons in vitro.

Advantages and Limitations for Lab Experiments

4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it ideal for in vitro and in vivo studies. 4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is also stable under various conditions and has a long shelf life, which makes it suitable for storage. However, the limitations of 4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol include its complex synthesis process and the lack of understanding of its mechanism of action.

Future Directions

For the study of 4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol include the development of 4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol derivatives, investigation of its mechanism of action, and exploration of its use in combination with other drugs.

Synthesis Methods

4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol can be synthesized through a multistep process involving the reaction of 2-aminopyridine with isobutyraldehyde followed by the reaction of the resulting product with 4-methylphenylamine. The final product is obtained by reacting the intermediate product with 4-hydroxybenzaldehyde. The synthesis of 4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. 4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the death of neurons in vitro.

properties

Product Name

4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

4-[6-methyl-3-(4-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C21H19N3O/c1-14-3-8-17(9-4-14)22-21-20(16-6-10-18(25)11-7-16)23-19-12-5-15(2)13-24(19)21/h3-13,22,25H,1-2H3

InChI Key

DAXPVBSBIYJPLL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=C(C=C4)O

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=C(C=C4)O

Origin of Product

United States

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